molecular formula C9H4BrF3IN B1378502 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole CAS No. 1420537-61-6

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Cat. No.: B1378502
CAS No.: 1420537-61-6
M. Wt: 389.94 g/mol
InChI Key: IOLMLBNUXBFHMS-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H4BrF3IN and its molecular weight is 389.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity

5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole and related compounds have been integral in various synthetic and reactivity studies. Murai et al. (2012) synthesized 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These compounds served as skeletons for the synthesis of bioactive indole metabolites, particularly useful in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012). Zhang and Larock (2003) explored the palladium-catalyzed intramolecular annulation of alkynes, converting a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes to various gamma-carboline derivatives, highlighting the versatility of bromo- and iodoindoles in synthesizing complex heteropolycyclic structures (Zhang & Larock, 2003).

Cross-Coupling Reactions

Witulski et al. (2005) demonstrated the reactivity and selectivity of 3-iodoindoles and 5-bromo-3-iodoindoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This study not only showcased the synthesis of new functionalized indoles and indazoles but also highlighted these compounds' potential as 5-HT receptor ligands, revealing their significance in the development of biologically active molecules (Witulski et al., 2005).

Structural and Surface Analysis

Barakat et al. (2017) conducted a detailed analysis of the crystal structure, Hirshfeld surface, and thermal properties of a derivative of 5-bromo-1H-indole. This study provided insights into the intermolecular interactions, molecular geometry optimizations, and thermal stability of such compounds, illustrating their potential in material science and molecular engineering applications (Barakat et al., 2017).

Application in Synthesis of Complex Molecules

Cacchi et al. (2015) reported a facile approach to synthesize 2,5,7-trisubstituted indoles from 2-bromo-6-iodo-4-substituted anilines. This synthesis pathway is significant in creating complex molecular structures, demonstrating the role of bromo- and iodoindoles in advancing synthetic chemistry (Cacchi et al., 2015).

Properties

IUPAC Name

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3IN/c10-6-1-4-7(14)3-15-8(4)2-5(6)9(11,12)13/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMLBNUXBFHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247474
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420537-61-6
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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